molecular formula C17H11N5 B1683767 Letrozole CAS No. 112809-51-5

Letrozole

Cat. No. B1683767
M. Wt: 285.3 g/mol
InChI Key: HPJKCIUCZWXJDR-UHFFFAOYSA-N
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Description

Letrozole is an oral non-steroidal aromatase inhibitor used in the treatment of breast cancer . It is used to treat certain types of breast cancer in women who have already stopped menstruating (postmenopausal) . It works by inhibiting the action of the enzyme aromatase, which converts androgens into estrogens by a process called aromatization .


Molecular Structure Analysis

Letrozole has a molecular formula of C17H11N5 and an average mass of 285.303 Da . It is a nonsteroidal competitive inhibitor of the aromatase enzyme system which binds to the heme group of aromatase, a cytochrome P450 enzyme which catalyzes conversion of androgens to estrogens .


Physical And Chemical Properties Analysis

Letrozole has a molecular weight of 285.30 and is soluble in DMSO at a concentration of ≥ 45 mg/mL . It has a density of 1.2±0.1 g/cm3, a boiling point of 563.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Letrozole for Female Infertility

Letrozole, an aromatase inhibitor, has been extensively used in treating female infertility. It blocks estrogen synthesis by inhibiting the final step of the estrogen biosynthetic pathway. Over 20 years of clinical trials and accumulating evidence have established its efficacy and safety in various infertility settings, particularly for ovulation induction (Yang, Cui, Sun, & Hao, 2021).

Letrozole in Cancer Research

Letrozole has been explored as a novel treatment for high-grade gliomas (HGGs) in experimental animal models. Research on the plasma and brain pharmacokinetics of letrozole, along with its interactions with other drugs like temozolomide, is guiding the development of dosing regimens for treating HGGs (Arora, Adams, Gudelsky, Dasgupta, & Desai, 2018).

Letrozole in Bone Health Studies

Studies have investigated the effects of letrozole on the trabecular diameter of long bones, particularly in the context of osteoporosis. This research provides insights into the impact of letrozole on bone health, highlighting its influence on the structural integrity of bones (Khan, Momin, Javed, Mobeen, Mehmood, & Khan, 2022).

Letrozole in Reproductive Disorders and Fertility Therapy

The role of letrozole in reproductive disorders caused by high estrogen levels has been a significant area of study. Letrozole's influence on secondary sexual characteristics, reproductive changes, and male infertility in various animal models has been examined, elucidating its effects on gonad morphology and function (Arroyo, Santos, de Oliveira, & Assis, 2021).

Letrozole in Pharmacogenetics

Genetic studies have identified polymorphisms associated with letrozole plasma concentrations, which impact its efficacy and toxicity. This research aids in understanding individual variations in drug response, crucial for personalized medicine (Hertz, Douglas, Kidwell, Gersch, Desta, Storniolo, Stearns, Skaar, Hayes, Henry, & Rae, 2021).

Safety And Hazards

Letrozole may cause skin irritation and serious eye irritation. It may damage fertility and the unborn child. It may also cause harm to breast-fed children. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Letrozole is now endorsed as first-line therapy for ovulation induction in women with PCOS by the American College of Obstetricians and Gynecologists . There is promising research with letrozole in in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) both for controlled ovulation stimulation and for use during the luteal phase of the ovarian cycle to help reduce the rates of ovarian hyperstimulation syndrome .

properties

IUPAC Name

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJKCIUCZWXJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023202
Record name 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile
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Molecular Weight

285.30 g/mol
Source PubChem
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Physical Description

Solid
Record name Letrozole
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Solubility

Freely soluble in dichloromethane; slightly soluble in ethanol; practically insoluble in water, 7.99e-02 g/L
Record name LETROZOLE
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Record name Letrozole
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

Letrozole is a non-steroidal type II aromatase inhibitor. It blocks the active site, and therefore the electron transfer chain of CYP19A1. This competitive inhibition prevents the conversion of androgens to estrogen. This action leads to a reduction in uterine weight and elevated leuteinizing hormone. In postmenopausal women, the action of aromatase is responsible for the majority of estrogen production. With reduced availability of estrogen, estrogen-dependant tumors regress. Third generation aromatase inhibitors do not significantly affect cortisol, aldosterone, and thyroxine levels., Letrozole is a nonsteroidal competitive inhibitor of the aromatase enzyme system; it inhibits the conversion of androgens to estrogens. In adult nontumor- and tumor-bearing female animals, letrozole is as effective as ovariectomy in reducing uterine weight, elevating serum LH, and causing the regression of estrogen-dependent tumors. In contrast to ovariectomy, treatment with letrozole does not lead to an increase in serum FSH. Letrozole selectively inhibits gonadal steroidogenesis but has no significant effect on adrenal mineralocorticoid or glucocorticoid synthesis. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. Treatment of women with letrozole significantly lowers serum estrone, estradiol and estrone sulfate and has not been shown to significantly affect adrenal corticosteroid synthesis, aldosterone synthesis, or synthesis of thyroid hormones.
Record name Letrozole
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Record name LETROZOLE
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Product Name

Letrozole

Color/Form

White to yellowish crystalline powder

CAS RN

112809-51-5
Record name Letrozole
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Record name 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile
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Record name 4,4'-(1H-1,2,4-Triazol-1-ylmethylene)bisbenzonitrile
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Record name LETROZOLE
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Melting Point

184-185 °C, 181-183 °C, 184 - 185 °C
Record name Letrozole
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Record name Letrozole
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,473,078 (“the '078 patent”) describes a method of preparing 4-[1-(1,2,4-triazolyl)methyl]benzonitrile by refluxing a solution of α-bromo-4-tolunitrile with 1,2,4-triazole for 15 hours in a mixture of acetonitrile and chloroform. The intermediate is purified by chromatography on silica gel, eluting with chloroform and isopropanol, and then reacted with 4-fluorobenzonitrile and potassium tert-butoxide in DMF, to obtain letrozole. An exemplary process described in the '078 patent is generally depicted in Scheme 1.
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Synthesis routes and methods II

Procedure details

A glass reactor was charged with 46 grams of 1,2,4-triazolylsodium and 1350 grams of dimethylacetamide. At a temperature between −15° C. and −10° C., 90 grams of 4-(bromomethyl)benzonitrile (95 grams of industrial grade having a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added over a period of 30 minutes. After stirring at a temperature between −15° C. and −10° C. for 1 hour, and then at a temperature between −5° C. and 0° C. for 1 hour, an HPLC analysis indicated a ratio of intermediate III to isomer IV of 18:1. Then, 52.8 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −8° C. to 0° C., 480 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was stirred at a temperature between −2° C. and −2° C. for 1 hour, and then the reaction was quenched by the addition of a mixture of 180 grams of acetic acid and 540 grams of water, followed by precipitation of the product by the addition of 3510 grams of water. The resulting suspension was stirred overnight at ambient temperature, i.e., from 15° C. to 25° C., and then the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 630 grams of dichloromethane and 63 grams of acetone, and the solution washed with 450 grams of water. The organic phase was separated at 30° C., diluted with 450 grams of toluene, concentrated at atmospheric pressure until all the dichloromethane was removed, and then further concentrated under vacuum to a weight of about 300 grams. The suspension was diluted with a further 450 grams of toluene and again concentrated under vacuum to a weight of 500 grams. The resulting suspension was stirred at a temperature between 10° C. and 15° C. for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 99 grams of letrozole with a purity of 99.3 HPLC area percent. The only detectable impurity was 0.7 HPLC area percent of letrozole related compound A. The final purification of the letrozole product is described in Example 6.
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Synthesis routes and methods III

Procedure details

Most preferably, the base is sodium bis(trimethylsilyl)amide, which may be prepared from hexamethyldisilazane and sodium amide, or purchased as a 40 percent solution in tetrahydrofuran. To avoid reaction between the 4-fluorobenzonitrile V and the sodium bis(trimethylsilyl)amide, the base is preferably added gradually to the mixture of synthons (all known procedures first generate the anion of intermediate III prior to bringing it into contact with 4-fluorobenzonitrile V). Approximately equimolar amounts of the intermediate III and 4-fluorobenzonitrile V in dimethylacetamide, dimethylformamide, or tetrahydrofuran provide a yield of about 85 percent by weight of pure letrozole after isolation and purification. As no stoichiometric excess of 4-fluorobenzonitrile V is required, any side-reactions with the base are believed to be negligible.
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Synthesis routes and methods IV

Procedure details

A glass reactor was charged with 24.3 grams of 1,2,4-triazolylsodium and 500 grams of dimethylformamide. At a temperature between −10° C. and 0° C., 50 grams of 4-(bromomethyl)benzonitrile (53.2 grams with a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added in portions. After stirring at 0° C. for 1 hour, 30.9 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −5° C. to −10° C., 245 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was quenched by the addition of 200 grams of 50 percent acetic acid, followed by precipitation of the product by the addition of 1500 grams of water. The resulting suspension was stirred and cooled to about 15° C., and the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 350 grams of dichloromethane, and the solution washed with 250 grams of water. The organic phase was separated, concentrated to a volume of about 200 ml, diluted with 250 grams of toluene, and concentrated to a volume of about 300 ml. The resulting suspension was stirred at ambient temperature for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 52 grams of crude letrozole product.
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Synthesis routes and methods V

Procedure details

The further step of reacting the 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II with 4-fluorobenzonitrile to yield 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile of formula I, may be carried out in the presence of an organic solvent and a silicon amine. This is the same step as is described below in the second aspect of the present invention. The 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II from the first step may be isolated with or without drying before reaction with 4-fluorobenzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72,900
Citations
BP Haynes, M Dowsett, WR Miller, JM Dixon… - The Journal of steroid …, 2003 - Elsevier
… letrozole. Aromatase derived from a variety of sources is inhibited at low nM concentrations of the drug. In non-cellular systems, letrozole is 2–… Anti-tumour effects of letrozole have been …
Number of citations: 186 www.sciencedirect.com
AS Bhatnagar - Breast cancer research and treatment, 2007 - Springer
… Moreover, letrozole produces near complete inhibition of … letrozole were demonstrated in several animal models. Studies with MCF-7Ca xenografts successfully predicted that letrozole …
Number of citations: 229 link.springer.com
S Dellapasqua, M Colleoni - Expert Opinion on Drug Metabolism & …, 2010 - Taylor & Francis
… This review focuses on letrozole, a third generation … of the studies published on letrozole were carried out using … aspects of letrozole, its preclinical and clinical efficacy and its safety. …
Number of citations: 28 www.tandfonline.com
RS Finn, M Martin, HS Rugo, S Jones… - New England journal …, 2016 - Mass Medical Soc
… evaluated palbociclib plus letrozole versus letrozole alone as … with palbociclib plus letrozole than with letrozole alone; this … combined use of palbociclib and letrozole for this indication in …
Number of citations: 352 www.nejm.org
A Requena, J Herrero, J Landeras… - Human reproduction …, 2008 - academic.oup.com
… i) use of letrozole in PCOS, (ii) letrozole plus gonadotrophins … (iii) letrozole for IVF, (iv) use of letrozole for fertility preservation … (letrozole versus clomiphene in PCOS; letrozole combined …
Number of citations: 268 academic.oup.com
D Simpson, MP Curran, CM Perry - Drugs, 2004 - Springer
… The results of 4 months’ randomised and double-blind neoadjuvant treatment with letrozole … letrozole; the letrozole group had a greater objective response rate and more letrozole …
Number of citations: 104 link.springer.com
Breast International Group (BIG) 1-98 … - … England Journal of …, 2005 - Mass Medical Soc
… cancer: letrozole, letrozole followed by tamoxifen, tamoxifen, and tamoxifen followed by letrozole. This analysis compares the two groups assigned to receive letrozole initially with the …
Number of citations: 914 www.nejm.org
RF Casper - Fertility and sterility, 2003 - fertstert.org
… of the aromatase inhibitor letrozole to controlled ovarian … were performed using a combination of letrozole, 5 mg/d from … that patients cotreated with letrozole required significantly less …
Number of citations: 115 www.fertstert.org
MJ Ellis, C Ma - Breast cancer research and treatment, 2007 - Springer
… Interestingly, letrozole was effective even in marginally … letrozole was significantly more effective than tamoxifen in reducing tumor proliferation (P = 0.0009). Thus, neoadjuvant letrozole …
Number of citations: 182 link.springer.com
BIG 1-98 Collaborative Group - New England Journal of Medicine, 2009 - Mass Medical Soc
… of tamoxifen monotherapy, 5 years of letrozole monotherapy, or 2 years of … letrozole monotherapy among 6182 women and also report a protocol-specified updated analysis of letrozole …
Number of citations: 598 www.nejm.org

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